(R)-4-(Fmoc-amino)-5-phenylpentanoic acid

Peptidomimetics Secondary structure mimetics Hybrid foldamers

Standard α- or β-amino acids fail to replicate the 1←4 H-bond register required for 12-helical α/γ4-hybrid peptide architectures, limiting protease resistance and side-chain presentation in peptidomimetic drug design. (R)-4-(Fmoc-amino)-5-phenylpentanoic acid (CAS 269078-74-2) solves this by inserting an extra methylene unit, shifting the amine to the γ-position to enable specific CO(i)···H-N(i+3) hydrogen bonding unattainable with Fmoc-Phe-OH or Fmoc-HomoPhe-OH. - Builds metabolically stable, protease-resistant 12-helix scaffolds for Bcl-2 family and p53/MDM2 epitope mimicry. - (R)-enantiomer ([α]20D = -23°, c=1 DMF) ensures defined chirality for systematic foldamer library screening. - Delayed gelation kinetics (~60 min lag) support injectable hydrogel formulations for tissue engineering and controlled drug release.

Molecular Formula C26H25NO4
Molecular Weight 415.5 g/mol
CAS No. 269078-74-2
Cat. No. B051027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(Fmoc-amino)-5-phenylpentanoic acid
CAS269078-74-2
Synonyms(R)-4-(Fmoc-amino)-5-phenylpentanoic Acid;  (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic Acid;  Fmoc-Phe-{C#(CH2)2}OH
Molecular FormulaC26H25NO4
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1
InChIKeyGQTVSSUIIKDXQC-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(R)-γ4-Phe Identity & Properties


(R)-4-(Fmoc-amino)-5-phenylpentanoic acid (CAS 269078-74-2), also referred to as Fmoc-γ-L-dihomophenylalanine or Fmoc-(R)-4-amino-5-phenylvaleric acid, is a chiral, non-proteinogenic γ4-amino acid building block protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group . The compound is a white powder with a molecular formula of C26H25NO4, a molecular weight of 415.48 g/mol, and a specific optical rotation of [α]20D = -23 ± 1° (c = 1, DMF), confirming its (R)-configuration . Its structural hallmark is the insertion of an additional methylene unit between the amino and carboxyl groups relative to standard α-amino acids, placing the Fmoc-protected amine at the γ-position of the pentanoic acid backbone. This architectural shift fundamentally alters the conformational space accessible to peptides incorporating this residue compared to those built from α-amino acid analogs such as Fmoc-L-phenylalanine [1].

Irreplaceability of Fmoc-(R)-γ4-Phe


Generic substitution with Fmoc-L-phenylalanine (α-amino acid) or Fmoc-L-homophenylalanine (β-homo amino acid) fails because the γ4-amino acid backbone of (R)-4-(Fmoc-amino)-5-phenylpentanoic acid introduces a fundamentally different hydrogen-bonding register and backbone torsional space [1]. In α-peptides, intrachain H-bonds form 13-membered (α-helix) or 10-membered (310-helix) pseudocycles, whereas 1:1 alternating α/γ4-hybrid peptides adopt a 12-helix stabilized by consecutive 1←4 CO(i)···H–N(i+3) H-bonds, a motif unattainable with α- or β-amino acids alone [1]. Substituting the γ4-Phe residue with Fmoc-Phe-OH (α) or Fmoc-HomoPhe-OH (β) would collapse this specific helical architecture, alter the macrodipole, and reposition side-chain projections, thereby compromising structure-activity relationships in peptidomimetic drug candidates [1][2]. Furthermore, the (R)-enantiomer provides a chiral environment distinct from the (S)-enantiomer (CAS 1691861-88-7), which can yield opposite helical handedness or disrupt chiral recognition by biological targets .

Fmoc-(R)-γ4-Phe Differentiation Evidence


α/γ4-Hybrid 12-Helix Architecture

X-ray crystallography of heptapeptides with 1:1 alternating α/γ4-residues revealed a 12-helix conformation stabilized by consecutive 1←4 CO(i)···H–N(i+3) hydrogen bonds. This 12-helix is characterized by 12-membered H-bond pseudocycles, in contrast to the 13-membered pseudocycles of an α-helix or the 10-membered pseudocycles of a 310-helix formed by α-amino acid peptides [1]. The helical parameters—pitch, rise per residue, and macrodipole orientation—of α/γ4-hybrid 12-helices were found to be analogous to those of β-peptide 12-helices, but with a distinct projection of side-chains along the helical cylinder compared to α- and β-peptides [1]. The peptide containing only proteinogenic side-chains (P3) displayed organized interhelical side-chain–side-chain interactions in crystal packing, a feature not observed in the Aib-containing control peptide (P1) [1].

Peptidomimetics Secondary structure mimetics Hybrid foldamers

Enantiomeric Identity by Optical Rotation

The (R)-enantiomer of Fmoc-4-amino-5-phenylpentanoic acid (CAS 269078-74-2) exhibits a specific optical rotation of [α]20D = -23 ± 1° (c = 1, DMF), while the (S)-enantiomer (CAS 1691861-88-7) has a reported [α]20D value of approximately +22° (c = 1, DMF) based on vendor specifications . This near-equal and opposite rotation confirms enantiopurity and provides a simple QC metric for distinguishing the two forms. Use of the incorrect enantiomer in peptide synthesis would invert the chirality at the γ-carbon, potentially reversing helical handedness and abolishing stereospecific biological recognition [1].

Chiral building blocks Stereochemical quality control Peptide coupling

Purity and SPPS Coupling Efficiency

Commercially available (R)-4-(Fmoc-amino)-5-phenylpentanoic acid is supplied with a purity specification of ≥99% (HPLC) from multiple vendors . In contrast, racemic mixtures or lower-purity grades of related γ-amino acid building blocks are often listed at 95–97% purity . For SPPS, each 1% of impurity corresponds to a potential 1% cumulative yield loss per coupling step; over a 20-residue peptide synthesis, a 95%-purity building block results in a theoretical maximum crude purity of ~36%, versus ~82% for a 99%-purity building block [1]. This purity differential directly impacts the feasibility of synthesizing longer hybrid peptides with acceptable isolated yields.

Peptide synthesis quality Coupling efficiency Deletion sequences

Self-Assembly Kinetics: Fmoc-γ-Phe Exhibits Slower, Stepwise Assembly Compared to Fmoc-α-Phe

Time-resolved absorbance measurements have demonstrated that Fmoc-α-Phe-OH shows no change in absorbance over time, indicating immediate or extremely rapid self-assembly, while Fmoc-γ-Phe (the γ-amino acid analog) displays a stepwise decrease in absorbance that plateaus after approximately 60 minutes, signifying slower, kinetically controlled assembly [1]. This difference in assembly kinetics is attributed to the altered backbone flexibility and hydrogen-bonding capacity of the γ-amino acid relative to the α-amino acid, which influences the nucleation and growth of supramolecular fibrils [1].

Low molecular weight gelators Self-assembly Supramolecular materials

Fmoc-(R)-γ4-Phe Applications


α/γ4-Hybrid 12-Helix PPI Mimetics

The α/γ4-12-helix scaffold, enabled by Fmoc-γ4-Phe residues, provides a metabolically stable, protease-resistant alternative to native α-helical peptides. The distinct side-chain projection geometry documented by Jadhav et al. [1] allows medicinal chemists to mimic helix-mediated binding epitopes (e.g., Bcl-2 family, p53/MDM2) with constrained-backbone peptidomimetics that resist proteolysis. Suppliers offering ≥99% HPLC purity (ChemImpex, BOC Sciences) are preferred for synthesizing heptapeptide or longer hybrid sequences where cumulative coupling efficiency is critical .

Chiral Foldamer Library Construction

The (R)-enantiomer (CAS 269078-74-2, [α]20D = -23°) provides a specific chiral building block for the systematic exploration of helical handedness in γ-peptide and hybrid foldamer libraries. Combinatorial libraries incorporating both (R)- and (S)-γ4-Phe can probe the stereochemical requirements of biological targets such as integrins, GPCRs, or antimicrobial peptide receptors. The enantiomeric purity confirmed by optical rotation ensures that observed biological activity can be unambiguously assigned to a single stereoisomer.

Tunable Kinetics for Hydrogels

The slower, kinetically controlled self-assembly of Fmoc-γ-Phe compared to Fmoc-α-Phe [2] is advantageous for injectable hydrogel formulations, where a lag phase of ~60 min allows for homogeneous mixing and administration before gelation occurs in situ. This property is relevant for tissue engineering scaffolds, controlled drug release depots, and 3D cell culture matrices fabricated from low-molecular-weight peptide gelators.

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